![molecular formula C13H20N2O B4196572 N'-(2-sec-butylphenyl)-N,N-dimethylurea](/img/structure/B4196572.png)
N'-(2-sec-butylphenyl)-N,N-dimethylurea
Overview
Description
N'-(2-sec-butylphenyl)-N,N-dimethylurea, also known as S-diuron, is a herbicide that belongs to the family of substituted ureas. It is widely used in agriculture and forestry to control the growth of weeds and unwanted plants. S-diuron is a potent herbicide that inhibits the photosynthesis process in plants, leading to their death.
Mechanism of Action
N'-(2-sec-butylphenyl)-N,N-dimethylurea acts by inhibiting the photosynthesis process in plants. It blocks the electron transport chain in photosystem II, leading to the accumulation of reactive oxygen species and the destruction of chlorophyll. This results in the death of the plant. In cancer cells, this compound inhibits the activity of the proteasome, leading to the accumulation of misfolded proteins and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity to humans and animals. It is rapidly metabolized and excreted from the body. However, studies have shown that this compound can have adverse effects on aquatic organisms, including fish and algae. This compound has been shown to inhibit the growth of algae and disrupt the reproductive cycle of fish.
Advantages and Limitations for Lab Experiments
N'-(2-sec-butylphenyl)-N,N-dimethylurea is a potent herbicide that is widely used in agriculture and forestry. It is easy to synthesize and has minimal toxicity to humans and animals. However, this compound can have adverse effects on aquatic organisms, making it unsuitable for use in aquatic environments. Additionally, this compound can be difficult to dissolve in water, making it challenging to use in certain lab experiments.
Future Directions
There are several future directions for the study of N'-(2-sec-butylphenyl)-N,N-dimethylurea. One area of research is the development of this compound analogs with improved herbicidal properties. Another area of research is the use of this compound in combination with other herbicides to increase their effectiveness. Additionally, further studies are needed to understand the potential use of this compound in the treatment of cancer and other diseases. Finally, more research is needed to understand the environmental impact of this compound and to develop strategies to mitigate its adverse effects on aquatic organisms.
Scientific Research Applications
N'-(2-sec-butylphenyl)-N,N-dimethylurea has been extensively studied for its herbicidal properties. It is used to control the growth of weeds and unwanted plants in various crops, including soybean, cotton, and corn. This compound has also been used in forestry to control the growth of invasive species. Additionally, this compound has been studied for its potential use in the treatment of cancer. Studies have shown that this compound inhibits the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
3-(2-butan-2-ylphenyl)-1,1-dimethylurea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-5-10(2)11-8-6-7-9-12(11)14-13(16)15(3)4/h6-10H,5H2,1-4H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWAIKIALLNNPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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